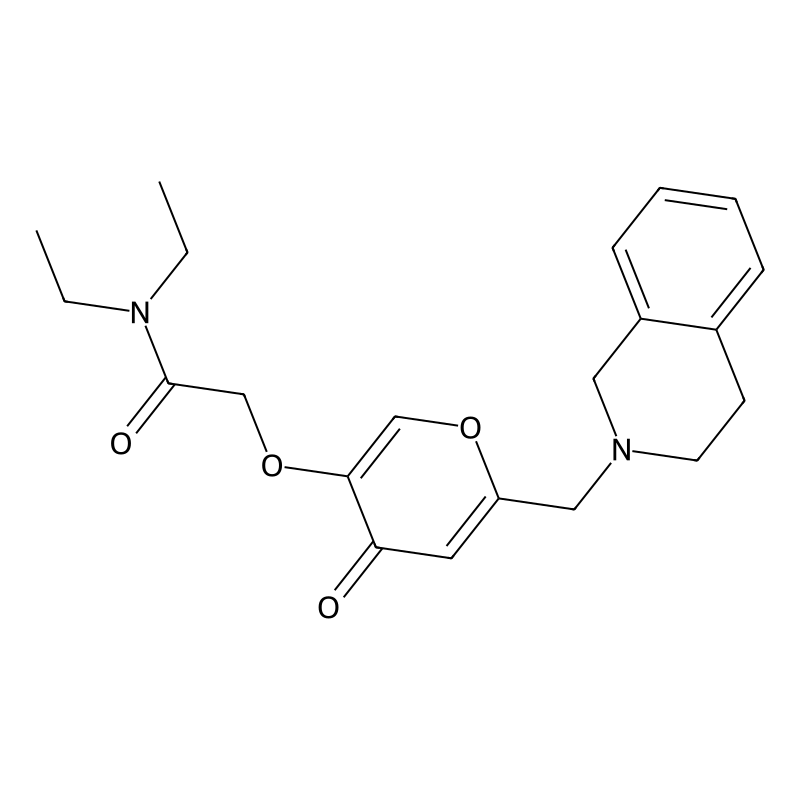

N,N-diethyl-2-({4-oxo-6-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-4H-pyran-3-yl}oxy)acetamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Antifungal Applications

Scientific Field: Phytopathology Summary of Application: Compounds similar to the one , specifically 2-aryl-3,4-dihydroisoquinolin-2-ium compounds, have been studied for their antifungal properties. They have shown definite activities in vitro against several phytopathogenic fungi and a broad antifungal spectrum . Methods of Application: The compounds were evaluated for bioactivity against seven phytopathogenic fungi using the mycelial growth rate method . Results: Almost all the compounds showed definite activities in vitro against each of the test fungi at 50 μg/mL. In most cases, the mono-halogenated compounds exhibited excellent activities superior to the QBAs sanguinarine and chelerythrine .

Free-Radical Scavenging

Scientific Field: Biochemistry Summary of Application: 3,4-dihydroisoquinoline derivatives have been synthesized and tested for their free-radical scavenging activity using various assays . Methods of Application: The compounds were tested for their free-radical scavenging activity using 2,2-diphenyl-1-picrylhydrazyl radical (DPPH · ), 2,2’-azino-bis (3-ethylbenzothiazoline-6-sulfonic acid) radical (ABTS ·+ ), superoxide anion radical (O 2·−) and nitric oxide radical ( · NO) assays . Results: Almost each of newly synthesized compounds exhibited radical scavenging capabilities .

Antitumor Applications

Scientific Field: Oncology Summary of Application: Compounds similar to the one you mentioned, specifically 4-aminoquinazoline derivatives, have been synthesized and tested for their potential antitumor activity against the MKN45 cell line . Methods of Application: The compounds were synthesized through a four-step process and their structures were characterized by IR and 1H NMR spectra, element analysis, and single crystal X-ray diffraction . Results: Most of the products showed potential antitumor activity against the MKN45 cell line. Two compounds exhibited significant inhibitory activity higher than that of Gefitinib used as the positive control .

Energy Dispersive X-ray Spectrometry

Scientific Field: Material Science Summary of Application: The compound’s name, F2617-1000, is associated with ASTM F2617, a standard test method for identification and quantification of certain elements in polymeric materials using Energy Dispersive X-ray Spectrometry . Methods of Application: The method involves the use of an X-ray fluorescence spectrometer, such as the Epsilon 1, to analyze the elemental composition of a sample . Results: The method is used to ensure compliance with various industry standards and regulations, such as RoHS-3 for electronics and CPSIA for many consumer goods .

Translational Research

Scientific Field: Biomedical Research Summary of Application: The Stellar MS, which is associated with the compound’s name HMS1657G04, powers translational research. It streamlines the verification of proteins and metabolites of clinical interest . Methods of Application: The Stellar MS is used in conjunction with other instruments and software platforms to create workflows for translational research . Results: The Stellar MS enables researchers to make breakthrough discoveries more efficiently, ultimately improving human health .

Ion Transport Control

Scientific Field: Sustainable Energy Summary of Application: Researchers have probed the transit of cations across a nanopore membrane for the generation of osmotic energy . Methods of Application: The team controlled the passage of cations across the membrane using a voltage applied to a gate electrode . Results: This control allowed the cation-selective transport to be tuned from essentially zero to complete cation selectivity, leading to a six-fold increase in the osmotic energy efficiency .

N,N-diethyl-2-({4-oxo-6-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-4H-pyran-3-yl}oxy)acetamide is a complex organic compound characterized by its unique structure, which includes a tetrahydroisoquinoline moiety and a pyran ring. This compound is notable for its potential pharmacological applications due to the presence of multiple functional groups that may interact with biological targets.

- Wear appropriate personal protective equipment (PPE) like gloves, safety glasses, and lab coat.

- Work in a well-ventilated fume hood.

- Consult with a qualified chemist for proper handling procedures.

- Hydrolysis: The acetamide group can undergo hydrolysis under acidic or basic conditions, leading to the formation of the corresponding acid and amine.

- Oxidation: The tetrahydroisoquinoline structure may be oxidized to form more reactive intermediates or derivatives.

- Substitution Reactions: The presence of the ether and acetamide functionalities allows for nucleophilic substitution reactions, potentially modifying the compound's properties.

Preliminary studies suggest that N,N-diethyl-2-({4-oxo-6-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-4H-pyran-3-yl}oxy)acetamide may exhibit various biological activities. These include:

- Antimicrobial Properties: Similar compounds have shown effectiveness against certain bacterial strains.

- Cytotoxic Effects: There is potential for this compound to induce apoptosis in cancer cell lines, although specific studies are needed to confirm this activity.

- Neuroprotective Effects: Given its structural similarity to known neuroprotective agents, it may offer protective effects against neurodegenerative diseases.

The synthesis of N,N-diethyl-2-({4-oxo-6-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-4H-pyran-3-yl}oxy)acetamide typically involves several steps:

- Formation of the Pyran Ring: This can be achieved through cyclization reactions involving appropriate precursors such as aldehydes and ketones.

- Synthesis of Tetrahydroisoquinoline Derivative: This step often involves the use of starting materials like phenethylamine derivatives followed by cyclization.

- Coupling Reaction: The final product is obtained by coupling the pyran derivative with the tetrahydroisoquinoline moiety in the presence of a coupling agent.

N,N-diethyl-2-({4-oxo-6-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-4H-pyran-3-yl}oxy)acetamide has potential applications in various fields:

- Pharmaceuticals: It could serve as a lead compound for developing new therapeutic agents targeting bacterial infections or cancer.

- Chemical Biology: The compound may be useful in studying biological pathways due to its ability to interact with specific proteins or enzymes.

- Material Science: Its unique chemical structure might allow it to be used in developing new materials with specific properties.

Interaction studies involving N,N-diethyl-2-({4-oxo-6-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-4H-pyran-3-yl}oxy)acetamide are crucial for understanding its biological effects. These studies may include:

- Binding Affinity Studies: Assessing how well the compound binds to various receptors or enzymes.

- Cellular Uptake Studies: Investigating how effectively the compound enters cells and its subsequent effects on cellular functions.

- Mechanistic Studies: Exploring how the compound exerts its biological effects at the molecular level.

N,N-diethyl-2-({4-oxo-6-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-4H-pyran-3-yl}oxy)acetamide shares structural similarities with several other compounds:

| Compound Name | Structure | Unique Features |

|---|---|---|

| N,N-Diethyl-N-(1-methylpyrrolidinyl)acetamide | Contains a pyrrolidine ring | Known for analgesic properties |

| 1-(Tetrahydroisoquinolinyl)-N,N-diethylacetamide | Similar isoquinoline structure | Exhibits neuroprotective effects |

| 4-Oxo-N,N-diethylpiperidineacetamide | Contains a piperidine ring | Potentially acts as an antidepressant |

Uniqueness

What distinguishes N,N-diethyl-2-({4-oxo-6-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-4H-pyran-3-yl}oxy)acetamide from these compounds is its specific combination of a tetrahydroisoquinoline and pyran moiety along with an acetamide functional group. This unique structural arrangement may confer distinct chemical reactivity and biological activity that could be explored for therapeutic applications.